N-Hydroxy-3-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
38160-76-8 |
|---|---|
Molecular Formula |
C7H6F3NO |
Molecular Weight |
177.12 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]hydroxylamine |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-6(4-5)11-12/h1-4,11-12H |
InChI Key |
BTBCKFKJZWXNSB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NO)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NO)C(F)(F)F |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of N Hydroxy 3 Trifluoromethyl Aniline and Analogues
Precursor Synthesis and Initial Functional Group Introduction
The foundational step in synthesizing N-Hydroxy-3-(trifluoromethyl)aniline involves the preparation of appropriately substituted precursors and the introduction of the key functional groups.
The synthesis of 3-(trifluoromethyl)aniline (B124266) derivatives often serves as the initial step. Various methods have been developed for the introduction of the trifluoromethyl group onto an aromatic ring. One common approach involves the nitration of benzotrifluoride, which predominantly yields the 3-nitrobenzotrifluoride (B1630513) isomer. Subsequent reduction of the nitro group then affords 3-(trifluoromethyl)aniline. google.com
Alternative strategies include copper-catalyzed amination of 1-iodo-3-(trifluoromethyl)benzene. thieme-connect.comresearchgate.net More complex derivatives, such as 2-methyl-3-(trifluoromethyl)aniline, can be synthesized from 2-chloro-3-trifluoromethylaniline through a multi-step process involving the introduction of a methylthio group, conversion to a chloromethyl group, and subsequent reduction. google.com The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aniline (B41778) ring.
| Starting Material | Key Reagents/Steps | Product | Reference |
|---|---|---|---|
| Benzotrifluoride | 1. Nitration (HNO₃/H₂SO₄) 2. Reduction (e.g., H₂, Pd/C) | 3-(Trifluoromethyl)aniline | google.com |
| 1-Iodo-3-(trifluoromethyl)benzene | Copper-catalyzed amination | 3-(Trifluoromethyl)aniline | thieme-connect.comresearchgate.net |
| 2-Chloro-3-trifluoromethylaniline | 1. Introduction of methylthio group 2. Conversion to chloromethyl 3. Reduction | 2-Methyl-3-(trifluoromethyl)aniline | google.com |
The introduction of an N-hydroxy group onto an aromatic amine is a crucial transformation. A common method for achieving this is through the controlled reduction of the corresponding nitroaromatic compound. For instance, the reduction of a nitroarene using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Rhodium on carbon (Rh/C) can yield the corresponding N-arylhydroxylamine. nih.govjove.com
Another approach involves the direct oxidation of primary aromatic amines. uomustansiriyah.edu.iq However, this method can sometimes lead to over-oxidation to nitroso or nitro compounds. Therefore, the reduction of nitro compounds is often the preferred method for preparing N-hydroxyanilines. Computational studies suggest that the N-hydroxylation of primary aromatic amines by enzymes like cytochrome P450 proceeds via a hydrogen atom transfer mechanism. researchgate.netnih.govnih.gov
Once the N-hydroxyamino group is formed, it is often protected, for example, by acetylation with acetyl chloride, to form an N-aryl-N-hydroxyacetamide. nih.govjove.com This protection enhances stability and allows for further functionalization.
| Starting Material | Method | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Nitroarene | Reduction | Hydrazine hydrate, Rh/C | N-Arylhydroxylamine | nih.govjove.com |
| Primary Aromatic Amine | Oxidation | Oxidizing agents | N-Arylhydroxylamine | uomustansiriyah.edu.iq |
| N-Arylhydroxylamine | Protection | Acetyl chloride | N-Aryl-N-hydroxyacetamide | nih.govjove.com |
Direct N-Hydroxylation Approaches for Trifluoromethylated Anilines
While the two-step process of preparing a trifluoromethylated aniline followed by N-hydroxylation is common, direct N-hydroxylation of a pre-existing trifluoromethylated aniline is also a viable strategy. The methods described in section 2.1.2 can be applied to trifluoromethylated anilines. For example, the direct oxidation of 3-(trifluoromethyl)aniline could theoretically yield this compound. However, careful control of reaction conditions is necessary to prevent the formation of byproducts. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the amino group, potentially affecting the efficiency and outcome of the N-hydroxylation reaction.
Targeted Fluorination Strategies for N-Hydroxylated Aromatic Systems
An alternative synthetic strategy involves introducing the trifluoromethyl or trifluoromethoxy group onto a pre-existing N-hydroxylated aromatic system. This approach can be particularly useful for accessing specific isomers that may be difficult to obtain through other routes.
The O-trifluoromethylation of N-aryl-N-hydroxyacetamides is a key step in the synthesis of ortho-trifluoromethoxylated aniline derivatives. nih.gov This reaction is typically carried out using an electrophilic trifluoromethylating agent. A widely used reagent for this purpose is 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, commonly known as Togni reagent II. nih.govnih.gov The reaction is often performed in the presence of a catalytic amount of a base, such as cesium carbonate (Cs₂CO₃), in a solvent like chloroform. nih.govnih.gov Mechanistic studies suggest that this O-trifluoromethylation proceeds through a radical process. nih.gov
Following the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide to form an N-(trifluoromethoxy)acetamido derivative, a thermally induced intramolecular migration of the OCF₃ group can occur. nih.govjove.com This rearrangement typically takes place upon heating in a solvent such as nitromethane (B149229). nih.govnih.gov The OCF₃ group migrates to the ortho position of the aromatic ring, yielding an ortho-trifluoromethoxylated aniline derivative. nih.govnih.gov
Mechanistic investigations have shown that this OCF₃-migration proceeds via a heterolytic cleavage of the N–OCF₃ bond, forming a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide. nih.govrsc.org Rapid recombination of this ion pair leads to the ortho-substituted product. nih.gov The stability of the intermediate nitrenium ion is influenced by the electronic properties of the substituents on the N-aryl ring. nih.gov
| Step | Reaction | Key Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | O-Trifluoromethylation | Togni reagent II, Cs₂CO₃, Chloroform | N-Aryl-N-(trifluoromethoxy)acetamide | nih.govnih.gov |
| 2 | OCF₃-Migration | Heat (e.g., 120 °C), Nitromethane | ortho-Trifluoromethoxylated aniline derivative | nih.govnih.govnih.govnih.gov |
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the post-synthetic derivatization of the this compound core to fully address the requested topics. Methodologies detailing the amidation, acylation, or the introduction of additional substituents directly onto this compound are not well-documented in the public domain.
General principles of organic synthesis can suggest potential reaction pathways. For instance, N-hydroxyanilines can, in principle, undergo acylation at the hydroxyl group with acyl chlorides or anhydrides. Similarly, alkylation or arylation could potentially be directed at the nitrogen or oxygen atom, and further substitution on the aromatic ring could be explored.
However, without specific studies on this compound, any discussion would be speculative and would not meet the required standard of being based on detailed research findings for this particular compound. The electronic effects of the trifluoromethyl group would significantly influence the reactivity of the N-hydroxyaniline core in ways that cannot be accurately predicted without experimental data.
Due to the lack of specific literature for this compound concerning the outlined topics, this article cannot be generated at this time. Further experimental research is needed to elucidate the reactivity and derivatization potential of this specific molecule.
Conclusion
N-Hydroxy-3-(trifluoromethyl)aniline represents a compelling, albeit underexplored, chemical entity. Its structure suggests a rich chemistry and the potential for a range of applications, particularly in the fields of medicinal chemistry and synthetic organic chemistry. While specific research on this compound is limited, the foundational knowledge of N-hydroxylated aromatic amines and organofluorine chemistry provides a strong basis for future investigations into its synthesis, properties, and utility. Further research is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.
Applications of N Hydroxy 3 Trifluoromethyl Aniline and Its Derivatives in Advanced Organic Synthesis and Functional Materials Research
Utilization as a Key Building Block in Complex Molecule Synthesis
N-Hydroxy-3-(trifluoromethyl)aniline and its derivatives are pivotal starting materials for constructing a diverse array of complex organic structures. Their utility spans the synthesis of substituted anilines, hydroxylated amines, nitrogen-containing heterocycles, and functionalized aromatic systems.
This compound can be readily transformed into various substituted anilines. For instance, it serves as a precursor for compounds like N-allyl-3-(trifluoromethyl)aniline, a substituted aniline (B41778) derivative used as a building block in the synthesis of more complex organic molecules. The hydroxylamino group can also be a precursor to other functionalities, enabling the synthesis of a range of hydroxylated amines. These transformations are crucial for creating libraries of compounds with diverse substitution patterns for screening in drug discovery and materials science.
The following table showcases examples of substituted anilines derived from trifluoromethyl-containing precursors.
| Compound Name | Substituents | Application/Significance |
| N-Allyl-3-(trifluoromethyl)aniline | Allyl group, Trifluoromethyl group | Building block for pharmaceuticals and agrochemicals. |
| 4-Chloro-3-(trifluoromethyl)aniline | Chloro group, Trifluoromethyl group | Intermediate in chemical synthesis. |
| 2-Hydroxy-3-(trifluoromethyl)aniline | Hydroxyl group, Trifluoromethyl group | Intermediate in chemical synthesis. |
This table is generated based on available data and is not exhaustive.
The reactivity of the amino and hydroxylamino functionalities in this compound and its derivatives makes them excellent starting points for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. researchgate.netorganic-chemistry.org
Schiff Bases: Condensation reactions between 3-(trifluoromethyl)aniline (B124266) and various aldehydes or ketones yield Schiff bases (or imines). acs.orgnih.govnih.govbepls.com These compounds are not only important intermediates but also exhibit a range of biological activities. For example, a Schiff base synthesized from 3-(trifluoromethyl)aniline and 3-ethoxysalicylaldehyde (B1293910) has been studied for its nonlinear optical (NLO) properties. acs.orgnih.gov
Imidazoles and Pyrazoles: Trifluoromethyl-substituted pyrazoles are significant targets in medicinal chemistry. mdpi.comnih.govnih.gov Synthetic strategies often involve the cyclization of precursors derived from trifluoromethylated building blocks. For instance, 1-aryl-3-trifluoromethylpyrazoles can be synthesized through a one-pot reaction involving in situ generated nitrile imines. nih.gov The synthesis of N-trifluoromethyl pyrazoles can be achieved by the condensation of transiently generated trifluoromethylhydrazine with 1,3-dicarbonyl compounds. acs.org Similarly, N-trifluoromethylated imidazoles can be accessed through cyclization strategies involving N-CF3 containing synthons. nih.govresearchgate.net
Piperidines: Trifluoromethylated piperidines are valuable heterocyclic structures. researchgate.net A notable synthetic route involves the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines, which proceeds through an aziridinium (B1262131) intermediate to yield 2-substituted 2-(trifluoromethyl)pyrrolidines. nih.gov
The table below summarizes various heterocyclic systems synthesized using trifluoromethyl-aniline derivatives.
| Heterocycle Class | Synthetic Precursor Example | Key Reaction Type |
| Schiff Bases | 3-(Trifluoromethyl)aniline | Condensation acs.orgnih.gov |
| Pyrazoles | 3',5'-Bis(trifluoromethyl)acetophenone | Cyclization with hydrazines nih.gov |
| Imidazoles | N-Trifluoromethylated nitrilium derivatives | [3+2] Cycloaddition nih.gov |
| Piperidines | 3-Hydroxy-3-(trifluoromethyl)piperidines | Ring Contraction nih.gov |
This table is generated based on available data and is not exhaustive.
A significant application of N-hydroxyaniline derivatives is in the synthesis of ortho-trifluoromethoxylated anilines. A protocol has been developed for this transformation using Togni's reagent II. scispace.com This method involves the treatment of an N-hydroxyacetamido-substituted aromatic compound with the reagent to introduce the trifluoromethoxy (OCF3) group. The resulting intermediate can then be rearranged to afford the ortho-trifluoromethoxylated aniline derivative. scispace.com This methodology provides a valuable tool for introducing the OCF3 group, which is known to enhance the lipophilicity and metabolic stability of drug candidates. mdpi.com
Role in the Design of Novel Organic Reagents and Ligands
The unique electronic properties conferred by the trifluoromethyl group make this compound and its derivatives attractive scaffolds for the design of novel organic reagents and ligands. The electron-withdrawing nature of the CF3 group can influence the reactivity and selectivity of catalysts and reagents derived from these structures.
For example, Schiff bases derived from 3-(trifluoromethyl)aniline can act as ligands for transition metals, forming complexes with potential applications in catalysis. bepls.com The steric and electronic properties of the trifluoromethyl group can be fine-tuned to modulate the catalytic activity and selectivity of the resulting metal complexes.
Contributions to Fluorine Chemistry Methodologies and Strategic Fluorine Introduction
Research involving this compound contributes to the broader field of fluorine chemistry by providing pathways to novel fluorinated molecules and methodologies for their synthesis. nih.gov The development of methods for the synthesis of N-trifluoromethyl heterocycles, for instance, expands the toolbox for introducing the N-CF3 motif, which has been less explored compared to C-trifluoromethylation. nih.govmdpi.com These synthetic advancements are crucial for accessing new chemical space and exploring the structure-activity relationships of fluorinated compounds in various applications. The synthesis of N-trifluoromethyl azoles, for example, has been shown to increase lipophilicity and metabolic stability compared to their non-fluorinated analogs, highlighting the potential of this functional group in drug design. researchgate.net
Future Perspectives and Emerging Research Avenues in N Hydroxy 3 Trifluoromethyl Aniline Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability
Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of N-Hydroxy-3-(trifluoromethyl)aniline and its derivatives. Traditional methods for producing hydroxylamines and anilines often involve harsh conditions or generate significant waste, making the development of "greener" alternatives a priority. repec.orgrsc.org
Key areas of development include:
Catalytic Hydrogenation of Nitroarenes: While the reduction of 3-(trifluoromethyl)nitrobenzene is a common route, research is ongoing to develop more selective and recyclable catalysts that can favor the formation of the N-hydroxy product over the corresponding aniline (B41778), under milder conditions.
Electrochemical Synthesis: Electrochemical methods are emerging as a sustainable strategy for hydroxylamine (B1172632) synthesis. nih.gov These processes, driven by electricity from renewable sources, can utilize simple feedstocks like air and water. repec.orgcas.cn A prospective route for this compound could involve the electrocatalytic reduction of a suitable precursor, minimizing the need for chemical reducing agents and their associated byproducts. nih.govacs.org
Biocatalytic Approaches: The use of enzymes for C-N bond formation is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.gov Future research may explore the development of enzymes capable of selectively oxidizing 3-(trifluoromethyl)aniline (B124266) or reducing 3-(trifluoromethyl)nitrobenzene to the desired hydroxylamine.
A central theme in these efforts is the improvement of atom economy , a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org For instance, traditional aniline synthesis methods like the Béchamp process have a low atom economy, whereas modern catalytic routes are significantly more efficient. rsc.org
Table 1: Comparison of Synthetic Route Characteristics
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Challenges |
|---|---|---|
| Advanced Catalytic Reduction | Improved selectivity, higher yields, catalyst recyclability. | Designing catalysts that prevent over-reduction to aniline. |
| Electrochemical Synthesis | Sustainable (uses green electricity), mild conditions, high atom economy. nih.govcas.cn | Catalyst design for selective reduction of the nitro group to hydroxylamine. acs.org |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; environmentally benign. nih.gov | Enzyme discovery and engineering for this specific substrate. |
Exploration of Unconventional Reactivity Patterns and Cascade Transformations
The unique electronic properties of this compound, stemming from the electron-withdrawing trifluoromethyl group and the nucleophilic/electrophilic nature of the hydroxylamine, open doors to novel reactivity. Future research is expected to move beyond simple functionalization and explore more complex transformations.
Cascade reactions , where multiple chemical bonds are formed in a single operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. wikipedia.orgbaranlab.org For this compound, this could involve:
Tandem Cyclizations: Designing reactions where the hydroxylamine first acts as a nucleophile to initiate a reaction, followed by an intramolecular cyclization involving the trifluoromethyl-substituted ring. Base-promoted tandem reactions have been used to synthesize complex fused indoles from substituted anilines. acs.org
Radical-Mediated Cascades: The N-O bond of hydroxylamine derivatives can be a precursor to nitrogen-centered radicals. Research into photocatalytic systems could enable the generation of these radicals under mild conditions, initiating cascade processes to form complex heterocyclic structures. princeton.edu
Acid-Promoted Rearrangements: Acid-promoted cascade reactions have been observed in related O-aryl hydroxylamines, leading to the formation of complex aminals. digitellinc.com Investigating similar reactivity for this compound could uncover novel synthetic pathways.
An unusual base-mediated cyclization involving the trifluoromethyl group has been reported for ketimines derived from 2-(trifluoromethyl)aniline, leading to quinoline (B57606) synthesis. acs.org Exploring analogous reactivity for this compound could yield novel heterocyclic scaffolds.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
To translate the potential of this compound and its derivatives from laboratory-scale curiosities to industrially relevant compounds, scalable and efficient production methods are essential. Flow chemistry , where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages.
Table 2: Advantages of Flow Chemistry for Synthesizing this compound Derivatives
| Feature | Benefit |
|---|---|
| Enhanced Safety | Small reaction volumes minimize risks associated with potentially unstable intermediates or exothermic reactions. |
| Precise Control | Superior control over reaction parameters like temperature, pressure, and residence time. |
| Scalability | Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. |
| Automation | Flow systems can be integrated with automated platforms for high-throughput screening of reaction conditions and library synthesis. |
| Integration of Steps | Multiple reaction steps, such as C-N bond formation and subsequent functionalization, can be performed consecutively. nih.govmdpi.com |
The development of continuous-flow processes for C-N bond formation and for the synthesis of fluorinated compounds is an active area of research. nih.govmit.edu Integrating these technologies for the synthesis and derivatization of this compound would enable the rapid and efficient production of libraries of novel compounds for screening in various applications.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For this compound, computational studies can accelerate research and development in several key areas:
Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and understand the mechanisms of novel cascade reactions or catalytic cycles. nih.gov This insight is crucial for optimizing reaction conditions and improving yields.
Reactivity Prediction: Computational models can predict the reactivity of different sites on the molecule. For example, information-theoretic approaches within DFT can quantify the nucleophilicity of different atoms, helping to predict the outcome of electrophilic substitution reactions on the aromatic ring. nih.gov
Predictive Design of Derivatives: By modeling the interaction of virtual derivatives of this compound with biological targets or material interfaces, researchers can pre-screen and prioritize compounds for synthesis. mdpi.com This approach, often used in drug discovery, saves significant time and resources. nih.gov Computational studies are already used to probe the properties of N-heterocycles and the effect of substituents on their electronic structure. purdue.edu
Design of Next-Generation Fluorinated Compounds for Specific Chemical and Materials Science Applications
The trifluoromethyl group is a privileged motif in medicinal chemistry and materials science due to its unique properties. mdpi.combohrium.com Future research will focus on using this compound as a versatile building block to create novel, high-performance molecules.
Medicinal Chemistry: The incorporation of fluorine atoms or trifluoromethyl groups is a well-established strategy to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. researchgate.netnih.govrsc.org The combination of the trifluoromethyl group and the synthetically versatile hydroxylamine moiety in this compound makes it an attractive starting point for the synthesis of new libraries of fluorinated heterocyclic compounds for drug discovery. mdpi.commdpi.com
Materials Science: Fluorinated compounds are used in a wide range of materials, including polymers, liquid crystals, and organic electronics. The properties of this compound could be harnessed to design new monomers for fluorinated polymers with tailored thermal stability and surface properties. Furthermore, its derivatives could be explored as components in organic light-emitting diodes (OLEDs) or as functional coatings.
Agrochemicals: The trifluoromethyl group is also a common feature in modern agrochemicals. The development of new synthetic routes starting from this compound could lead to novel pesticides or herbicides with improved efficacy and environmental profiles.
The design of these next-generation compounds will be increasingly guided by a combination of computational prediction and high-throughput synthesis, leveraging the advancements outlined in the preceding sections. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
